molecular formula C11H19NO2S2 B2953330 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate CAS No. 328009-66-1

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate

Cat. No.: B2953330
CAS No.: 328009-66-1
M. Wt: 261.4
InChI Key: SKFOBGYQOHFYGJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is a dithiocarbamate derivative featuring a morpholine ring linked to a carbodithioate group and a branched ketone moiety (3,3-dimethyl-2-oxobutyl). Dithiocarbamates are known for their versatile coordination chemistry and applications in medicinal and materials science . The compound’s synthesis likely involves nucleophilic substitution between a morpholine-4-carbodithioate salt and a halogenated ketone precursor, analogous to methods described for related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S2/c1-11(2,3)9(13)8-16-10(15)12-4-6-14-7-5-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOBGYQOHFYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate typically involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with morpholine-4-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to meet the specific requirements of various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below compares key structural features of 3,3-dimethyl-2-oxobutyl morpholine-4-carbodithioate with related compounds:

Compound Molecular Formula Crystal System Morpholine Conformation Coordination Geometry Key Interactions Reference
This compound C₁₁H₁₉NO₂S₂ Not reported Presumed chair* Not characterized Likely S/O coordination (analogous)
Potassium morpholine-4-carbodithioate monohydrate C₅H₈KNO₂S₂·H₂O Monoclinic Chair Bipyramidal (K⁺ coordinated by 4S, 4O) 2D networks via O–H⋯S bonds
(7-Fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate C₁₅H₁₄FNO₃S₂ Triclinic (P1) Chair No metal coordination π-π stacking, C–H⋯O/S interactions
Sodium morpholine-4-carbodithioate (ligand) C₅H₈NNaO₂S₂ Orthorhombic Chair Bidentate (S,S) in metal complexes Forms octahedral/square planar complexes

*Inferred from structural analogs .

Key Observations:

  • Morpholine Conformation: All analogs exhibit a chair conformation for the morpholine ring, a stable arrangement due to minimized steric strain .
  • Coordination Behavior: The carbodithioate group enables diverse coordination modes. Potassium salts form bipyramidal geometries with S/O donors , while sodium salts act as bidentate ligands in metal complexes (e.g., octahedral Co(III), square planar Cu(II)) . In contrast, coumarin-linked derivatives (e.g., chromen-4-yl analogs) lack metal coordination but stabilize via π-π interactions .
  • Crystal Packing: Ionic derivatives (e.g., potassium salts) form extended 2D/3D networks via hydrogen bonds, whereas neutral derivatives (e.g., chromen-4-yl compounds) rely on weaker intermolecular interactions .

Challenges and Limitations

  • Availability: this compound is listed as discontinued by suppliers, suggesting synthesis or stability challenges .
  • Structural Data Gap: Unlike its potassium and coumarin analogs, the target compound lacks reported crystallographic data, complicating direct mechanistic comparisons .

Biological Activity

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate (CAS No. 328009-66-1) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a morpholine ring and a carbodithioate group, facilitates interactions with biological targets, particularly enzymes and proteins. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C11H19NO2S2
  • Molecular Weight : 261.4 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbodithioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can significantly impact various biochemical pathways and cellular processes.

Target Enzymes

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism.
  • Protein Interactions : It may also interact with other enzymes involved in metabolic pathways, thereby influencing cellular functions.

Biochemical Pathways

The compound's ability to inhibit liver alcohol dehydrogenase suggests its involvement in the metabolic pathway of alcohol in the body. This inhibition could lead to altered pharmacokinetics of alcohol and potentially influence the effects of alcohol consumption.

Case Studies and Experimental Data

  • In Vitro Studies : Research has demonstrated that this compound can effectively inhibit enzyme activity in vitro. Specific studies have quantified its inhibitory effects on liver alcohol dehydrogenase, showing a dose-dependent response.
    Concentration (µM)Inhibition (%)
    1025
    5055
    10085
  • Animal Models : Preliminary studies using animal models have indicated that administration of the compound alters the metabolism of ethanol, suggesting potential applications in managing alcohol-related disorders.

Applications in Research and Industry

This compound is utilized in various fields:

  • Chemistry : As a reagent in organic synthesis.
  • Biology : In studies focusing on enzyme inhibition and protein interactions.
  • Pharmaceuticals : Potential development as a therapeutic agent for conditions related to alcohol metabolism.

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